![molecular formula C18H21ClN2O4S B5163804 pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)
pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and agriculture. This compound, also known as CB-839, is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
作用機序
Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate works by inhibiting the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its depletion by pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate leads to the inhibition of cancer cell growth and proliferation. Additionally, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to have significant effects on cancer cell metabolism, leading to the inhibition of cancer cell growth and proliferation. Additionally, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its antitumor activity. However, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has also been shown to have potential toxic effects on normal cells, including the depletion of glutamine and the inhibition of T-cell proliferation.
実験室実験の利点と制限
The main advantage of using pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate in lab experiments is its potent antitumor activity, which makes it an attractive candidate for cancer therapy. Additionally, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate is a selective inhibitor of glutaminase, which reduces the potential for off-target effects. However, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has also been shown to have potential toxic effects on normal cells, which may limit its use in clinical settings.
将来の方向性
There are several potential future directions for the study of pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate. One potential area of research is the development of combination therapies that use pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate in combination with other cancer drugs to enhance its antitumor activity. Additionally, there is a need for further studies to investigate the potential toxic effects of pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate on normal cells and to develop strategies to minimize these effects. Finally, the development of more potent and selective glutaminase inhibitors may provide new opportunities for the treatment of cancer and other diseases.
合成法
The synthesis of pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate involves the reaction of 4-aminophenylsulfonamide with 2-chlorobenzoyl isocyanate in the presence of a base. The reaction yields pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate as a white solid with a purity of more than 99%.
科学的研究の応用
Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been extensively studied for its potential applications in cancer therapy. Glutaminase is an essential enzyme for cancer cell metabolism, and its inhibition by pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate leads to the depletion of glutamine, which is necessary for cancer cell survival and proliferation. Therefore, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to have potent antitumor activity in various preclinical cancer models, including breast cancer, pancreatic cancer, and non-small cell lung cancer.
特性
IUPAC Name |
pentyl N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-2-3-6-13-25-18(22)20-14-9-11-15(12-10-14)26(23,24)21-17-8-5-4-7-16(17)19/h4-5,7-12,21H,2-3,6,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRKWKXJJUCXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5163724.png)
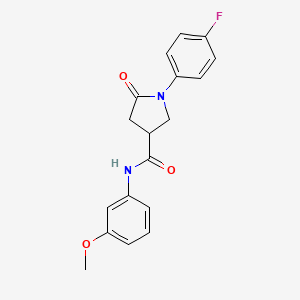
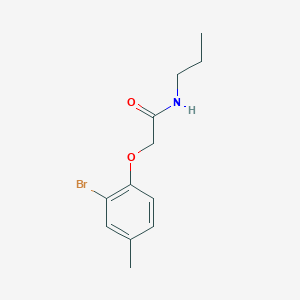
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)
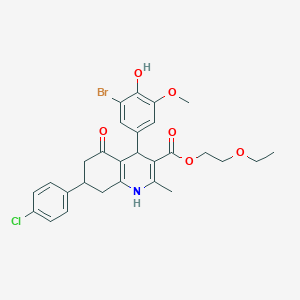
![ethyl {5-[(2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5163755.png)
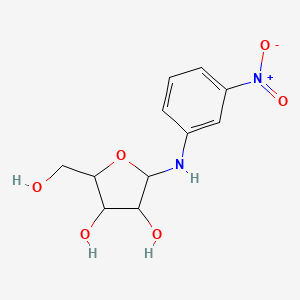
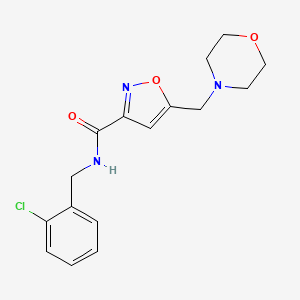
![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinol](/img/structure/B5163776.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163781.png)
![4-tert-butyl-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5163796.png)
![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
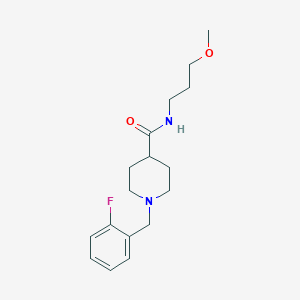
![ethyl 2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)